N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
The compound contains several functional groups including an ethoxy group, an amino group, a thiadiazole ring, and a carboxamide group. These groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the biphenyl core. The presence of the ethoxy, amino, and carboxamide groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
Amines, such as the one present in this compound, are generally good nucleophiles and can participate in a variety of reactions . The thiadiazole ring could potentially undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis Techniques and Efficiency : A study demonstrated an efficient method for synthesizing 2-amino-N-(-((2-chloro-6methylphenyl)-thiazole-5-carboxamide, which is structurally related to the compound . This method involved a chemoselective αbromination followed by a one-pot treatment, resulting in excellent yield. Such techniques could be applicable to similar compounds (Chen et al., 2009).
Biological Activities : Various derivatives of 1,3,4-thiadiazole, such as the one in your query, have been investigated for their antimicrobial, anticancer, antifungal, anti-inflammatory, and antidepressant properties. These activities are widely studied due to the therapeutic effects of these derivatives in various pathological conditions (Ameen & Qasir, 2017).
Application in Drug Synthesis : The compound is structurally related to derivatives used in the synthesis of specific drugs. For instance, research has shown the application of similar compounds in the efficient synthesis of anti-cancer drugs like dasatinib (Chen et al., 2009).
Solid Phase Synthesis : A study focused on the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase, a method that could potentially be applied to the synthesis of similar compounds like the one in your query. This approach included key steps like reductive amination and dehydrative cyclization, indicating potential routes for the synthesis of related compounds (Kim et al., 2019).
Potential Nematocidal Activity : Novel derivatives containing 1,3,4-thiadiazole amide groups, which are structurally related to the queried compound, have shown promising nematocidal activities. This suggests potential applications in agricultural or veterinary contexts (Liu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-2-32-21-11-7-6-10-20(21)26-22(30)16-33-25-29-28-24(34-25)27-23(31)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYBUZZCJJLCNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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